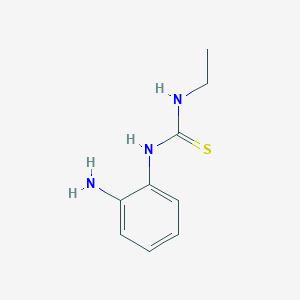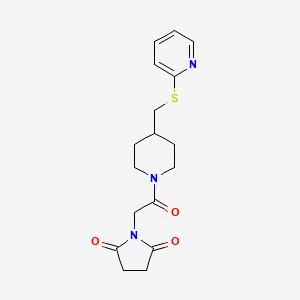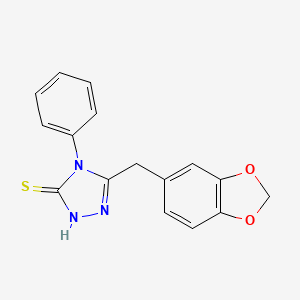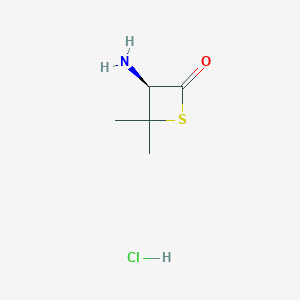
1-(2-Aminophényl)-3-éthylthiourée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Aminophenyl)pyrrole” is a heterocyclic building block . It participates in Pt (IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2- a] quinoxalines . It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo [1,2- a ]quinoxalines .
Chemical Reactions Analysis
There are some chemical reactions involving related compounds. For example, a new quinazoline derivative was synthesized from 2-(2-aminophenyl)-1H-benzimidazole and octanal .
Applications De Recherche Scientifique
Activité antinémateuse intestinale
Contexte : Le mébendazole et l'albendazole, dérivés du benzimidazole, ont été utilisés contre les parasites helminthes humains et animaux. Cependant, leur solubilité limitée et leurs effets secondaires potentiels nécessitent des approches alternatives.
Résultats de la recherche : Une étude de Duan et al. a synthétisé une série de dérivés de 1-acyl-3-(2'-aminophényl)thiourée . Parmi ces composés, la (1-(2'-furanyl)acyl-3-(2'-aminophényl)thiourée) (5h) a présenté la plus forte activité antinémateuse intestinale, atteignant 89,4 % de déparasitage chez les rats. Ces dérivés sont prometteurs comme composés de tête pour le traitement antinémateux.
Propriétés anticancéreuses
Contexte : Les complexes de ruthénium présentent des propriétés anticancéreuses intrigantes. Inspirés par cela, des chercheurs ont synthétisé deux nouveaux complexes à base de ruthénium-DMSO impliquant 2-aminophényl benzimidazole .
Faits saillants de la recherche :Synthèse de la chalcone
Approche : La chalcone (E)-1-(2-aminophényl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-én-1-one a été obtenue par une réaction de condensation de Claisen-Schmidt catalysée par la NaOH entre o-aminoacétophénone et pipéronal .
Activités antivirales et antibactériennes
Point de vue : Les dérivés de thiourée, y compris ceux avec la partie o-aminobenzène, présentent de puissantes activités antivirales, antibactériennes et cytotoxiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Related compounds such as 2-aminophenol have been shown to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes .
Mode of Action
This can result in alterations in the biochemical pathways the enzyme is involved in .
Biochemical Pathways
These pathways play key roles in various biological processes, including protein synthesis, neurotransmitter production, and DNA replication .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Action Environment
The action, efficacy, and stability of “1-(2-Aminophenyl)-3-ethylthiourea” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of the compound and potentially improve its therapeutic efficacy.
Analyse Biochimique
Biochemical Properties
1-(2-Aminophenyl)-3-ethylthiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 1-(2-Aminophenyl)-3-ethylthiourea is with histone deacetylases (HDACs), where it acts as an inhibitor. This interaction leads to the modulation of gene expression by altering the acetylation status of histones . Additionally, 1-(2-Aminophenyl)-3-ethylthiourea has been shown to bind to metal ions such as zinc, forming complexes that can influence enzymatic activity .
Cellular Effects
1-(2-Aminophenyl)-3-ethylthiourea exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylases by 1-(2-Aminophenyl)-3-ethylthiourea can lead to changes in gene expression patterns, affecting cell proliferation, differentiation, and apoptosis . Moreover, this compound has shown potential anticancer activity by inhibiting the growth of cancer cells and inducing cell death .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Aminophenyl)-3-ethylthiourea involves its interactions with biomolecules at the molecular level. It binds to the active sites of histone deacetylases, inhibiting their enzymatic activity and leading to increased acetylation of histones . This change in acetylation status affects chromatin structure and gene expression. Additionally, 1-(2-Aminophenyl)-3-ethylthiourea can form complexes with metal ions, such as zinc, which can further modulate enzymatic activity and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminophenyl)-3-ethylthiourea can change over time. The stability and degradation of this compound are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(2-Aminophenyl)-3-ethylthiourea vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(2-Aminophenyl)-3-ethylthiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(2-Aminophenyl)-3-ethylthiourea can influence metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of 1-(2-Aminophenyl)-3-ethylthiourea within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of 1-(2-Aminophenyl)-3-ethylthiourea within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
1-(2-Aminophenyl)-3-ethylthiourea exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with histone deacetylases suggests a nuclear localization, where it can modulate gene expression by altering chromatin structure . Understanding the subcellular localization of 1-(2-Aminophenyl)-3-ethylthiourea is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-aminophenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFGJKDHPHCNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)



![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)


![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)




